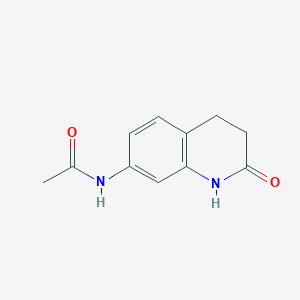

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Description

Properties

CAS No. |

22246-08-8 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)acetamide |

InChI |

InChI=1S/C11H12N2O2/c1-7(14)12-9-4-2-8-3-5-11(15)13-10(8)6-9/h2,4,6H,3,5H2,1H3,(H,12,14)(H,13,15) |

InChI Key |

OCQPJZCRNODSKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCC(=O)N2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

Scientific Research Applications

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases and infections.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

- N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

- N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide

- 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol

Uniqueness

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

This compound features a bicyclic structure that incorporates both a quinoline moiety and an acetamide functional group. The unique structural attributes contribute significantly to its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.23 g/mol |

| LogP | 1.36 |

| Polar Surface Area | 72 Ų |

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate (cAMP). This mechanism is crucial for various physiological responses and has implications for cardiovascular health.

- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives, including this compound. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Studies

In a recent investigation on the anticancer effects of this compound, researchers found that it significantly reduced cell viability in human breast cancer cell lines (MCF-7). The compound triggered apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

To further understand the unique biological activity of this compound, a comparison with similar compounds is essential.

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide | Similar tetrahydroquinoline structure | Different substituent position affecting activity |

| 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol | Contains an ether linkage | Known for specific cardiovascular effects |

The differences in substituent positions and functional groups significantly influence their biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as functional group modifications on the tetrahydroquinoline core. For example, esterification of hydroxyl groups (e.g., using trifluoroacetic anhydride) followed by nucleophilic substitution or reduction steps can introduce the acetamide moiety . Key parameters include:

- Temperature : Maintain 0–25°C during cyanidation to prevent side reactions.

- Catalysts : Use zinc cyanide for efficient substitution .

- Purification : Employ silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (ethyl acetate) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of This compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (300 MHz, CDCl₃) resolves aromatic protons (δ 7.16–7.69 ppm) and methyl/methylene groups (δ 1.21–2.86 ppm). ¹³C NMR confirms carbonyl signals (δ 168–170 ppm) .

- Mass Spectrometry : ESI/APCI(+) detects [M+H]⁺ and [M+Na]⁺ ions, with fragmentation patterns validating the acetamide group .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .

Q. What are the key physicochemical properties of This compound, and how do they influence solubility and stability?

- Methodological Answer : While direct data is limited, analogous tetrahydroquinoline derivatives suggest:

| Property | Value/Description | Evidence |

|---|---|---|

| Molecular Weight | ~260–300 g/mol | |

| Solubility | Moderate in DMSO, low in H₂O | |

| Stability | Sensitive to prolonged light exposure; store at -20°C in amber vials |

- Impact : Low water solubility necessitates DMSO for biological assays. Stability requires inert atmospheres during synthesis .

Advanced Research Questions

Q. How does the spatial conformation of This compound affect its interaction with biological targets such as kinases or receptors?

- Methodological Answer : The planar tetrahydroquinoline core and acetamide side chain enable π-π stacking and hydrogen bonding with kinase ATP-binding pockets. Computational docking (e.g., AutoDock Vina) can predict binding modes, validated via:

- In vitro assays : Measure IC₅₀ values against kinases (e.g., EGFR, JAK2) using fluorescence polarization .

- SAR Studies : Modify the 7-position acetamide to enhance selectivity (e.g., bromine substitution improves potency 2-fold ).

Q. What strategies can resolve contradictions in reported biological activity data for This compound across different studies?

- Methodological Answer :

- Standardize Assays : Replicate studies under identical conditions (e.g., cell line: HEK293, serum-free media, 48-h incubation) .

- Meta-Analysis : Use tools like RevMan to compare IC₅₀ ranges from independent studies, adjusting for variables (e.g., solvent purity ).

- Orthogonal Validation : Confirm cytotoxicity via dual methods (MTT assay and flow cytometry apoptosis detection) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of This compound derivatives?

- Methodological Answer :

- Substituent Variation : Introduce halogens (Cl, F) at the 4-position to enhance lipophilicity (logP ↑ 0.5–1.0) and blood-brain barrier penetration .

- Backbone Modifications : Replace the tetrahydroquinoline core with morpholine (e.g., 2-oxomorpholin-3-yl derivatives) to reduce off-target effects .

- High-Throughput Screening : Test 100+ analogs against a kinase panel (e.g., Eurofins Panlabs) to identify lead candidates .

Data Contradiction Analysis

Q. Why do synthesis yields for This compound vary significantly between published protocols?

- Methodological Answer : Discrepancies arise from:

- Reagent Quality : Impure zinc cyanide reduces cyanidation efficiency by 30–50% .

- Temperature Control : Exceeding 25°C during trifluoroacetate substitution increases byproduct formation (e.g., diacetylated derivatives) .

- Resolution : Use DOE (Design of Experiments) to optimize parameters (e.g., 18-h reaction time, 0.1 M catalyst loading) and report yields with ±5% error margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.